Z-脱氢-丙氨酸-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

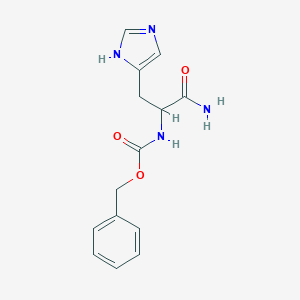

Z-Dehydro-Ala-OH, also known as Z-DHA, is an important component of the body’s metabolic pathways and is used in a variety of biochemical and physiological processes. Z-DHA is a naturally occurring amino acid derivative that is synthesized in the body through a variety of enzymatic pathways. It is found in both animal and plant tissues, and is an essential component of the biosynthesis of proteins and other macromolecules. Z-DHA is also a key component of the body’s antioxidant defense system, and plays an important role in the regulation of cellular processes.

科学研究应用

食品工业中的绿色合成路线

Z-脱氢-丙氨酸-OH已在高溶解度和低毒性化合物(如苦味二肽丙氨酸-苯丙氨酸)的合成中得到探索。这种二肽被认为是食品工业中咖啡因的潜在替代品。合成涉及将生物催化、多相金属催化和磁性纳米粒子相结合的清洁路线。这种方法展示了轻松、经济、立体选择性和清洁地生产重要化合物的可行性,为肽化学和催化的发展做出了贡献(Ungaro et al., 2015).

金属离子结合研究

对this compound及其衍生物的研究提供了对其金属离子结合能力的见解,特别是对Fe(III)、Al(III)、Ni(II)、Cu(II)和Zn(II)。这些研究有助于理解羟肟酸-N(Me)(仲)与羟肟酸-NH(伯)以及肽链N端保护对金属结合能力和选择性的影响。这种知识对于开发新材料和治疗剂至关重要(Buglyó et al., 2016).

脱水过程研究

This compound和相关化合物已被研究其在层状双氢氧化物(LDHs)和水滑石类化合物的脱水过程中的作用。这些研究旨在了解脱水过程中的热稳定性和结构变化,这对于催化和材料科学中的应用至关重要。例如,Zn-Al水滑石类化合物的脱水显示出显着的热稳定性,受水分子、阴离子和羟基层之间相互作用的影响(Costa et al., 2011).

酶催化二肽合成

使用this compound作为酰基供体的N-苄氧羰基(Z)-二肽的酶催化合成已通过使用冷冻水溶液作为反应介质得到改善。这种方法突出了this compound在促进二肽的高效和选择性合成中的潜力,为生物化学和制药学的发展做出了贡献(Salam et al., 2008).

作用机制

Target of Action

Z-dehydro-Ala-OH, also known as Z-dehydroalanine, is a derivative of the amino acid alanine It’s known that amino acids and their derivatives can influence the secretion of anabolic hormones, fuel supply during exercise, mental performance during stress-related tasks, and prevent muscle damage caused by exercise .

Mode of Action

They can interact with their targets to induce changes that affect the overall physiology of the organism .

Biochemical Pathways

For instance, they can influence the synthesis of anabolic hormones, provide fuel during exercise, enhance mental performance during stress-related tasks, and help prevent exercise-induced muscle damage .

Result of Action

They can influence the secretion of anabolic hormones, provide fuel during exercise, enhance mental performance during stress-related tasks, and help prevent exercise-induced muscle damage .

生化分析

Cellular Effects

It is known that aldehyde dehydrogenases, which are responsible for the NAD(P)-dependent oxidation of aldehydes to carboxylic acids, play a role in many cellular functions . Given that Z-dehydro-Ala-OH is a derivative of alanine, it may influence cell function through interactions with these and other enzymes.

Molecular Mechanism

It is known that the conformational behavior of dehydro-Ala-OH affects the electronic structure, particularly the enamic moiety . This suggests that Z-dehydro-Ala-OH may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that Z-dehydro-Ala-OH is used in proteomics research , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that the outcomes of drug and/or component toxicological studies, dose, and side effects are studied in vivo for future use in humans . This suggests that Z-dehydro-Ala-OH may have threshold effects and potentially toxic or adverse effects at high doses in animal models.

Metabolic Pathways

It is known that ALA, a metabolic intermediate in higher plants, is a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme . Given that Z-dehydro-Ala-OH is a derivative of alanine, it may be involved in similar metabolic pathways.

属性

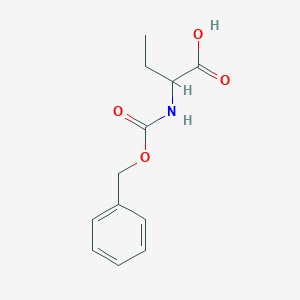

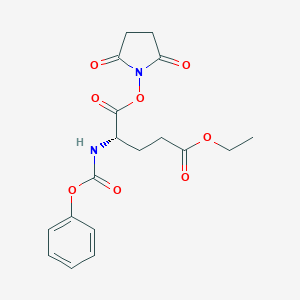

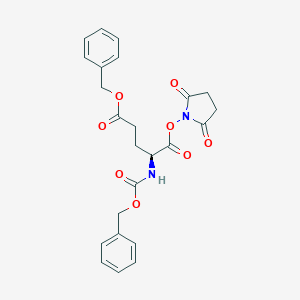

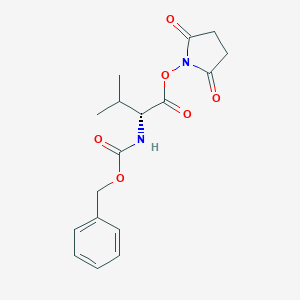

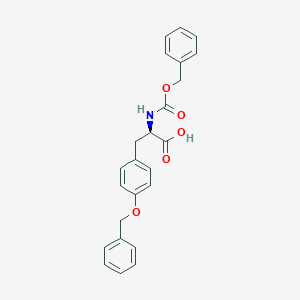

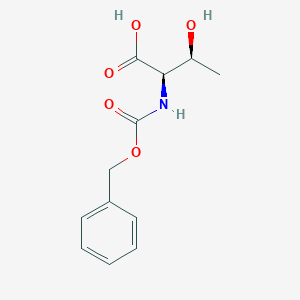

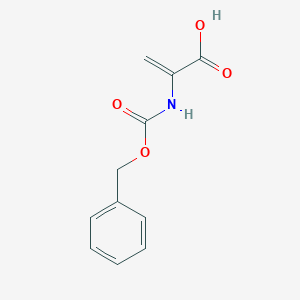

IUPAC Name |

2-(phenylmethoxycarbonylamino)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6H,1,7H2,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHJVTWVRPQBBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405449 |

Source

|

| Record name | Z-dehydro-Ala-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39692-63-2 |

Source

|

| Record name | Z-dehydro-Ala-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。